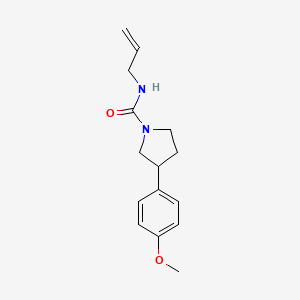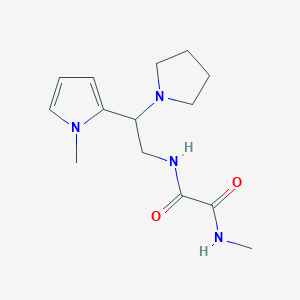![molecular formula C15H17ClN2O2S B2646009 4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}morpholine CAS No. 866149-60-2](/img/structure/B2646009.png)
4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a benzyl group, which is further substituted with a 2-chloro-1,3-thiazol-5-ylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}morpholine typically involves the following steps:
Formation of the 2-chloro-1,3-thiazole ring: This can be achieved by reacting 2-chloroacetyl chloride with thiourea under basic conditions to form 2-chloro-1,3-thiazole.
Attachment of the methoxy group: The 2-chloro-1,3-thiazole is then reacted with sodium methoxide to introduce the methoxy group, forming 2-chloro-1,3-thiazol-5-ylmethoxy.
Formation of the benzyl intermediate: The 2-chloro-1,3-thiazol-5-ylmethoxy is then reacted with benzyl chloride in the presence of a base to form the benzyl intermediate.
Coupling with morpholine: Finally, the benzyl intermediate is reacted with morpholine under basic conditions to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and other reagents under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring or the benzyl group.
Reduction: Reduced derivatives of the thiazole ring or the benzyl group.
Substitution: Substituted derivatives where the chloro group is replaced by the nucleophile.
Applications De Recherche Scientifique
4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}morpholine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of 4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}morpholine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in microbial or cancer cell growth. In agrochemicals, it may target specific proteins or pathways in pests or weeds, leading to their inhibition or death.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}morpholine: Similar structure but with a phenyl group instead of a benzyl group.
4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}pyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}morpholine is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties
Propriétés
IUPAC Name |
4-[[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c16-15-17-9-13(21-15)11-20-14-4-2-1-3-12(14)10-18-5-7-19-8-6-18/h1-4,9H,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOSEFBYLOFTGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2OCC3=CN=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide](/img/structure/B2645926.png)

![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2645928.png)
![(2E)-3-(2-chlorophenyl)-N-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]prop-2-enamide](/img/structure/B2645930.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2645932.png)



![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2645940.png)

![(2Z)-N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2645943.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanediamide](/img/structure/B2645945.png)
![[2-(2-Acetylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2645948.png)
